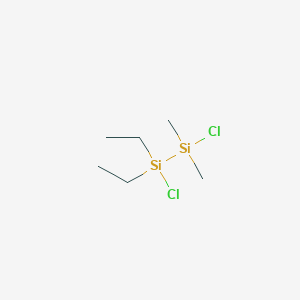

Disilane, 1,2-dichloro-1,1-diethyl-2,2-dimethyl-

Description

Significance of Organosilicon Compounds in Contemporary Chemical Research

Organosilicon compounds, which are defined by the presence of at least one silicon-carbon (Si-C) bond, are a cornerstone of modern chemical research and industry. sbfchem.comcfsilicones.com The unique characteristics of the Si-C bond, which is longer and more polarizable than the carbon-carbon bond, impart a combination of organic and inorganic properties to these molecules. cfsilicones.com This duality results in exceptional thermal stability, chemical inertness, hydrophobicity, and electrical insulation, making them indispensable in a vast array of applications. sbfchem.com

In materials science, organosilicon polymers, particularly silicones (polysiloxanes), are utilized in sealants, adhesives, coatings, and lubricants. sbfchem.com Their biocompatibility has also led to significant applications in the medical field, including in prosthetics, medical tubing, and drug delivery systems. cfsilicones.com Furthermore, their unique electronic properties are harnessed in the manufacturing of semiconductors and other electronic components. Contemporary research continues to expand their utility, with a focus on developing greener synthesis methods and novel applications in nanotechnology and sustainable chemistry. cfsilicones.com

The Disilane (B73854) Structural Motif: Fundamental Research Context and Importance in Organosilicon Chemistry

Within the diverse family of organosilicon compounds, disilanes represent a significant subclass characterized by a silicon-silicon (Si-Si) single bond. This structural motif is of fundamental research interest because its electronic properties are markedly different from those of its carbon analogue, the C-C single bond. The Si-Si bond has a higher highest occupied molecular orbital (HOMO) energy level, making its electronic structure more comparable to a carbon-carbon double bond.

This feature allows for unique intramolecular σ electron delocalization across the silicon backbone, a phenomenon that is not prominent in alkanes. Consequently, disilanes exhibit distinctive photophysical and electronic characteristics, including low ionization potentials and a polarizable electronic structure. Researchers exploit these properties by incorporating the disilane motif into larger molecular architectures, providing a versatile method for fine-tuning the electronic and optical properties of advanced materials.

Academic Relevance of Dichlorodiethyldimethyldisilane within the Disilane Class

Disilane, 1,2-dichloro-1,1-diethyl-2,2-dimethyl- is an asymmetrically substituted chlorodisilane. While specific research literature on this exact compound is limited, its academic relevance can be inferred from the extensive studies on related symmetrical and unsymmetrical dichlorodisilanes. The primary interest in such compounds lies in their utility as synthetic intermediates.

The silicon-chlorine (Si-Cl) bonds are highly reactive sites, susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups, making dichlorodisilanes valuable precursors for the synthesis of more complex organosilicon structures, including polymers and cyclic compounds. The asymmetry of 1,2-dichloro-1,1-diethyl-2,2-dimethyl- (having diethyl groups on one silicon and dimethyl groups on the other) presents specific academic interest for investigating the regioselectivity and stereoselectivity of its reactions. Studies on how the differing steric and electronic effects of the ethyl versus methyl groups influence the reactivity of the adjacent Si-Cl bond contribute to a more profound understanding of reaction mechanisms in organosilicon chemistry. The synthesis of unsymmetrically substituted disilanes is often achieved by the reaction of a metalated silane (B1218182) with a halosilane. mit.edu

Historical Development and Key Milestones in Disilane Research Methodologies

The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. sbfchem.comwikipedia.org However, extensive investigation into this new class of compounds was pioneered by English chemist Frederic S. Kipping in the early 20th century. sbfchem.com Through his systematic work from 1898 to 1944, Kipping synthesized a vast number of organosilicon compounds using Grignard reagents and coined the term "silicone" to describe polymeric materials derived from the hydrolysis of dichlorosilanes. sbfchem.comrichsilicone.com

A pivotal milestone that propelled organosilicon chemistry from academic curiosity to industrial powerhouse was the development of the "Direct Process" by Eugene G. Rochow in 1941. cfsilicones.comrichsilicone.com This method, which involves the direct reaction of elemental silicon with methyl chloride, provided an efficient and economical route to methylchlorosilanes, the primary precursors for the silicone industry. cfsilicones.com

This industrial process also invariably produces a high-boiling residue containing various polysilanes, including chlorinated disilanes such as 1,2-dichlorotetramethyldisilane (B129461) and other related structures. google.com The need to utilize these by-products spurred significant research into the chemistry of disilanes. Methodologies were developed for their separation, purification, and conversion into valuable products, contributing greatly to the body of knowledge surrounding the reactivity of the Si-Si and Si-Cl bonds. google.comresearchgate.net

Compound Data

The following tables provide key identifiers and properties for the subject compound and a closely related analogue.

Table 1: Properties of Disilane, 1,2-dichloro-1,1-diethyl-2,2-dimethyl-

| Property | Value |

| IUPAC Name | 1,2-dichloro-1,1-diethyl-2,2-dimethyldisilane |

| Molecular Formula | C₆H₁₆Cl₂Si₂ |

| Molecular Weight | 215.27 g/mol |

Table 2: Data for Analogous Compound: Disilane, 1,2-dichloro-1,1,2,2-tetramethyl-

| Property | Value | Source |

| CAS Registry Number | 4342-61-4 | nist.govnist.gov |

| Molecular Formula | C₄H₁₂Cl₂Si₂ | nist.govnist.gov |

| Molecular Weight | 187.22 g/mol | nist.govnist.gov |

Structure

3D Structure

Properties

IUPAC Name |

chloro-[chloro(diethyl)silyl]-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16Cl2Si2/c1-5-10(8,6-2)9(3,4)7/h5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPZGEMGUBHIOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)([Si](C)(C)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00836301 | |

| Record name | 1,2-Dichloro-1,1-diethyl-2,2-dimethyldisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00836301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

828282-95-7 | |

| Record name | 1,2-Dichloro-1,1-diethyl-2,2-dimethyldisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00836301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Chemical Transformations of Dichlorodiethyldimethyldisilane

Reactivity of Silicon-Chlorine Bonds in Dichlorodiethyldimethyldisilane

The Si-Cl bonds in 1,2-dichloro-1,1-diethyl-2,2-dimethyldisilane are the primary sites for chemical modification. The significant difference in electronegativity between silicon and chlorine atoms results in a polarized bond, rendering the silicon atom electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Substitution Reactions at Silicon Centers

The silicon centers in 1,2-dichloro-1,1-diethyl-2,2-dimethyldisilane are prone to nucleophilic substitution, where the chlorine atoms act as good leaving groups. A variety of nucleophiles can be employed to replace the chlorine atoms, leading to the formation of new silicon-element bonds. This allows for the synthesis of a diverse range of derivatives. Generally, the susceptibility of chlorosilanes to nucleophilic attack is influenced by the nature of the alkyl substituents on the silicon atom.

Common nucleophilic substitution reactions would likely involve reagents such as organolithium compounds, Grignard reagents, and alkoxides. These reactions are fundamental in organosilicon chemistry for the formation of silicon-carbon and silicon-oxygen bonds.

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Alkyl anion | R-Li or R-MgBr | Alkylated disilane (B73854) |

| Aryl anion | Ar-Li or Ar-MgBr | Arylated disilane |

| Alkoxide | R-ONa | Alkoxydisilane |

Hydrolysis and Condensation Pathways for Derivatization

Similar to other chlorosilanes, 1,2-dichloro-1,1-diethyl-2,2-dimethyldisilane is expected to be highly sensitive to moisture. wikipedia.org Hydrolysis of the Si-Cl bonds leads to the formation of silanols, which are often unstable and readily undergo condensation to form siloxane linkages (Si-O-Si). acs.org

The initial hydrolysis step involves the substitution of chlorine atoms with hydroxyl groups. The resulting disilanediol would be a key intermediate. Subsequent intermolecular condensation of these silanols would lead to the formation of linear or cyclic oligosiloxanes. The structure of the final products would depend on the reaction conditions, such as temperature, pH, and the concentration of the reactants. wikipedia.org

Table 2: Hydrolysis and Condensation Products

| Reactant | Intermediate | Final Product Example |

|---|

Chemical Transformations Involving the Silicon-Silicon Bond

The silicon-silicon bond is a defining feature of disilanes and is susceptible to cleavage under various conditions.

Cleavage Reactions of the Si-Si Linkage

The Si-Si bond in disilanes can be cleaved by a range of reagents, including halogens, hydrogen halides, and strong acids. For instance, treatment with hydrogen chloride can lead to the cleavage of the Si-Si bond to form two molecules of chlorosilane. researchgate.net The presence of catalysts, such as aluminum chloride (AlCl₃), can facilitate this cleavage. researchgate.net In the context of industrial processes involving the direct synthesis of methylchlorosilanes, various disilanes are formed as by-products, and their cleavage is a method for converting them into more useful monosilanes. google.com

Table 3: Potential Si-Si Bond Cleavage Reactions

| Reagent | Conditions | Potential Products |

|---|---|---|

| Hydrogen Halide (HX) | Catalytic or thermal | Diethylchloromethylsilane and ethyldimethylchlorosilane |

| Halogen (X₂) | UV light or heat | Diethylchloromethylhalosilane and ethyldimethylchlorohalosilane |

Insertion Reactions into Si-Si Bonds

While less common than cleavage reactions, insertion of certain species into the Si-Si bond of disilanes is a known transformation. These reactions can be promoted photochemically or through the use of transition metal catalysts. For example, acetylenes and dienes have been shown to insert into the Si-Si bond of certain disilanes. The specific reactivity of 1,2-dichloro-1,1-diethyl-2,2-dimethyldisilane in such reactions would depend on the steric and electronic effects of the alkyl and chloro substituents.

Alkyl and Aryl Group Functionalization on the Disilane Framework

Direct functionalization of the ethyl and methyl groups on the disilane framework is generally challenging without affecting the more reactive Si-Cl and Si-Si bonds. Such transformations would likely require specific reagents that are compatible with these sensitive functionalities. Radical halogenation could potentially introduce functional groups onto the alkyl chains, but this process would likely lack selectivity and could lead to a mixture of products. More controlled functionalization would necessitate the initial conversion of the Si-Cl bonds to less reactive groups, followed by modification of the alkyl substituents and subsequent re-introduction of the desired functionality at the silicon centers if needed.

Mechanistic Insights into the Reactivity and Selectivity of Disilane, 1,2-dichloro-1,1-diethyl-2,2-dimethyl- Remain Elusive

A thorough review of available scientific literature reveals a significant gap in the understanding of the reaction mechanisms for Disilane, 1,2-dichloro-1,1-diethyl-2,2-dimethyl-. At present, detailed mechanistic studies, including kinetic and thermodynamic data, transition state analyses, and computational modeling specific to this compound, have not been published.

General principles of chlorodisilane reactivity suggest that the silicon-silicon and silicon-chlorine bonds are the primary sites of chemical transformation. Reactions are likely to proceed through mechanisms involving nucleophilic substitution at the silicon centers or cleavage of the Si-Si bond. The presence of both methyl and ethyl substituents, asymmetrically distributed on the silicon atoms, is expected to influence the steric and electronic environment of the molecule, thereby affecting its reactivity and the selectivity of its reactions.

In related, simpler chlorodisilanes, reactions with nucleophiles are common, and the presence of Lewis acids can catalyze the cleavage of the Si-Si bond researchgate.net. However, without specific research on Disilane, 1,2-dichloro-1,1-diethyl-2,2-dimethyl-, any proposed mechanism would be purely speculative.

Further empirical and computational research is necessary to elucidate the specific mechanistic pathways governing the reactions of this compound. Such studies would be invaluable for predicting its chemical behavior and for the rational design of synthetic routes involving this and related disilanes.

Due to the absence of specific research data, a data table on the mechanistic studies of Disilane, 1,2-dichloro-1,1-diethyl-2,2-dimethyl- cannot be provided at this time.

Advanced Applications and Materials Science Contributions of Dichlorodiethyldimethyldisilane

Role as Monomers and Precursors in Polymer Science

Synthesis of Polysilanes and Silicon-Containing Copolymers from Dichlorodiethyldimethyldisilane

There is no specific information available in the scientific literature regarding the use of 1,2-dichloro-1,1-diethyl-2,2-dimethyldisilane as a monomer for the synthesis of polysilanes or silicon-containing copolymers.

In principle, dichlorodisilanes can undergo Wurtz-type coupling reactions, where treatment with an alkali metal (such as sodium) leads to dehalogenation and the formation of a silicon-silicon backbone, the fundamental structure of polysilanes. The unsymmetrical substitution (diethyl and dimethyl groups) on the silicon atoms of the titular compound could theoretically lead to polymers with specific stereochemistry and, consequently, unique material properties. However, no published research has explored this specific synthetic route or the properties of the resulting polymers.

Precursors for Silicon Carbide (SiC) and Related Ceramic Materials via Pyrolytic Conversion

No research data specifically documents the use of 1,2-dichloro-1,1-diethyl-2,2-dimethyldisilane as a precursor for silicon carbide (SiC) or other ceramic materials through pyrolytic conversion.

The conversion of organosilicon precursors to silicon carbide is a well-established method for producing ceramic fibers, coatings, and bulk materials. This process typically involves the thermal decomposition of the precursor at high temperatures, leading to the loss of organic side groups and the formation of a ceramic residue. While other disilanes and chlorosilanes have been investigated for this purpose, the pyrolytic behavior of 1,2-dichloro-1,1-diethyl-2,2-dimethyldisilane and the characteristics of any resulting ceramic material have not been reported.

Development of Photosensitive Silicon-Based Polymers and Photoresist Materials

There is no information available on the application of 1,2-dichloro-1,1-diethyl-2,2-dimethyldisilane in the development of photosensitive silicon-based polymers or photoresist materials.

Photoresists are light-sensitive materials used in photolithography to create patterned coatings on surfaces, a crucial process in the manufacturing of microelectronics. These materials typically consist of a polymer resin, a sensitizer (B1316253) (photoactive compound), and a solvent. While silicon-containing polymers can be engineered to have photosensitive properties, there is no indication in the literature that 1,2-dichloro-1,1-diethyl-2,2-dimethyldisilane has been used as a monomer or precursor for such materials. The development of both positive and negative photoresists involves complex chemical formulations designed to change solubility upon exposure to light.

Contributions to Advanced Electronic and Optoelectronic Materials

Integration into Microelectronic Devices and Optoelectronic Systems

There is no available research indicating that 1,2-dichloro-1,1-diethyl-2,2-dimethyldisilane has been integrated into microelectronic devices or optoelectronic systems.

The development of advanced electronic and optoelectronic devices often relies on the synthesis of novel materials with specific properties. These materials can be used in a wide range of applications, including light-emitting diodes (LEDs), solar cells, and photodetectors. The integration of a new compound into such systems would require extensive research into its synthesis, material properties, and device performance, none of which is available for 1,2-dichloro-1,1-diethyl-2,2-dimethyldisilane.

Functional Materials Engineering Utilizing Disilane (B73854) Architectures

The unique structural and reactive properties of dichlorodisilanes make them valuable precursors in the synthesis of advanced materials. The presence of two reactive chlorine atoms allows for polycondensation reactions, forming polysilane chains, while the diethyl and dimethyl substituents on the silicon atoms would influence the polymer's solubility, thermal stability, and conformational properties.

Hybrid materials, which integrate organic and inorganic components at the molecular or nanoscale level, often exhibit properties superior to their individual constituents. Dichlorodisilanes can serve as key building blocks in the creation of these sophisticated materials.

Theoretically, 1,2-dichloro-1,1-diethyl-2,2-dimethyl-disilane could be employed in several ways to create hybrid systems:

As a Precursor for Polysilane Matrices: Through Wurtz-type reductive coupling or other polymerization methods, this disilane could form a polysilane polymer. The resulting polymer, with its alternating diethyl and dimethyl substitution pattern, could then act as a host matrix for inorganic nanoparticles, such as metal oxides or quantum dots. The alkyl groups would enhance the compatibility and dispersion of the inorganic fillers within the polymer matrix, leading to composites with tailored optical, electronic, or mechanical properties.

In Sol-Gel Processes: Dichlorodisilanes can be co-hydrolyzed with other silicon alkoxides (like tetraethoxysilane, TEOS) in a sol-gel process. This would incorporate Si-Si bonds and alkyl groups directly into the resulting silica (B1680970) network. The presence of the diethyl and dimethyl groups would impart flexibility and hydrophobicity to the otherwise brittle and hydrophilic silica gel, creating hybrid organic-inorganic glasses with controlled porosity and mechanical properties.

Table 1: Potential Roles of 1,2-dichloro-1,1-diethyl-2,2-dimethyl-disilane in Hybrid Materials

| Role | Mechanism | Resulting Material | Potential Properties |

| Polymer Matrix Precursor | Reductive Coupling Polymerization | Polysilane-nanoparticle composite | Tunable refractive index, enhanced photoluminescence, improved mechanical strength |

| Surface Modifier | Reaction of Si-Cl with surface hydroxyls | Surface-functionalized inorganic fillers | Improved filler dispersion, enhanced interfacial adhesion, increased composite durability |

| Sol-Gel Co-precursor | Co-hydrolysis with silicon alkoxides | Organic-inorganic hybrid silica | Increased flexibility, controlled hydrophobicity, tailored porosity |

The electronic and structural properties of materials derived from dichlorodisilanes can be tuned through chemical design and synthesis strategies. The Si-Si sigma bonds in the disilane backbone have unique electronic properties, including sigma-conjugation, which allows for delocalization of electrons along the polymer chain.

The specific arrangement of diethyl and dimethyl groups in a polymer derived from 1,2-dichloro-1,1-diethyl-2,2-dimethyl-disilane would influence its electronic and structural characteristics:

Tuning Electronic Properties: The nature of the alkyl substituents on the silicon backbone of a polysilane affects its electronic properties, such as its absorption and emission wavelengths. The combination of ethyl and methyl groups would lead to a specific electronic structure. By comparison, polysilanes with different alkyl groups exhibit distinct electronic behaviors. This suggests that the specific substitution pattern of poly(diethyl-dimethyl-disilanylene) would result in a unique set of electronic properties, potentially useful in applications like photodetectors, light-emitting diodes, or as photoresists in microelectronics.

Controlling Structural Characteristics: The steric bulk of the alkyl groups influences the conformation of the polysilane chain. The mix of ethyl and methyl groups would create a specific steric environment around the Si-Si backbone, affecting the polymer's crystallinity, solubility, and morphology. This control over the polymer's solid-state structure is crucial for fabricating thin films with desired characteristics for electronic devices or for creating materials with specific mechanical responses.

Table 2: Predicted Influence of Diethyl and Dimethyl Groups on Polysilane Properties

| Property | Influence of Alkyl Groups | Potential Application |

| Electronic | The electron-donating nature of the alkyl groups and their steric effects modulate the energy levels of the Si-Si sigma-conjugated system. | Organic electronics, sensors, photoluminescent materials. |

| Structural | The size and conformation of the ethyl and methyl groups dictate the packing and morphology of the polymer chains. | Processable polymers for thin-film devices, elastomers, and membranes. |

Theoretical and Computational Investigations of Dichlorodiethyldimethyldisilane

Electronic Structure Analysis of the Silicon-Silicon Bond

The silicon-silicon (Si-Si) σ-bond is the central feature of disilanes and dictates many of their characteristic properties. Unlike a typical carbon-carbon single bond, the Si-Si bond has a higher-lying highest occupied molecular orbital (HOMO) energy level. This makes the electronic structure of the Si-Si bond more akin to that of a carbon-carbon double bond, rendering it a chromophore that can participate in unique electronic phenomena. Computational methods, particularly those based on Density Functional Theory (DFT) and other ab initio molecular orbital techniques, are crucial for elucidating the nuanced electronic landscape of asymmetrically substituted disilanes like 1,2-dichloro-1,1-diethyl-2,2-dimethyl-disilane.

A hallmark of compounds containing catenated silicon atoms is the ability of the σ-electrons in the Si-Si backbone to delocalize, a phenomenon known as σ-conjugation. This delocalization is analogous to π-conjugation in polyenes and allows for electronic communication along the silicon chain. The extent of this delocalization is highly dependent on the conformation of the Si-Si bond, with a transoid or anti-periplanar arrangement of the silicon backbone being required for maximum effect. In Disilane (B73854), 1,2-dichloro-1,1-diethyl-2,2-dimethyl-, the various substituents (ethyl, methyl, and chlorine) will sterically and electronically influence the preferred dihedral angle, thereby modulating the degree of σ-electron delocalization.

While the target molecule lacks a π-system, it is important to note that the Si-Si σ-bond can interact with adjacent π-orbitals in other molecules, a phenomenon termed σ-π conjugation. This interaction, where the high-energy Si-Si σ-orbital behaves like a π-orbital, allows for the construction of novel hybrid architectures with unique photophysical properties.

The energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental in describing the electronic properties and chemical reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and the energy required for electronic excitation. A smaller gap generally implies higher reactivity.

High-level computational methods such as DFT are widely used to calculate these orbital energies. For Disilane, 1,2-dichloro-1,1-diethyl-2,2-dimethyl-, the HOMO is expected to be primarily localized along the Si-Si σ-bond, consistent with other disilanes. The LUMO is likely a σ* anti-bonding orbital, also associated with the silicon backbone. The substituents play a significant role: the electron-donating alkyl groups (methyl and ethyl) would raise the HOMO energy, while the electronegative chlorine atoms would lower the energies of both the HOMO and LUMO. The precise energy levels and the resulting gap are determined by the interplay of these competing effects.

| Compound | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Hexamethyldisilane (Model) | DFT/B3LYP | -6.5 | 0.5 | 7.0 |

| 1,2-Dichlorodisilane (Model) | DFT/B3LYP | -7.2 | -1.1 | 6.1 |

| 1,2-dichloro-1,1-diethyl-2,2-dimethyl-disilane (Predicted) | DFT/B3LYP | -6.9 | -0.8 | 6.1 |

Molecular Conformation and Stereochemical Analysis through Computational Modeling

Rotation around the Si-Si single bond in 1,2-disubstituted disilanes leads to the existence of different rotational isomers, or conformers. For Disilane, 1,2-dichloro-1,1-diethyl-2,2-dimethyl-, the most significant conformers are the anti and gauche forms, defined by the dihedral angle between the two chlorine atoms.

Anti-conformer: The Cl-Si-Si-Cl dihedral angle is approximately 180°. In this arrangement, the bulky and electronegative chlorine atoms are furthest apart, minimizing both steric hindrance and dipole-dipole repulsion.

Gauche-conformer: The Cl-Si-Si-Cl dihedral angle is approximately 60°. This conformation is generally higher in energy due to increased steric and electrostatic repulsion between the chlorine atoms and the alkyl groups.

Computational modeling can be used to perform a detailed conformational analysis, mapping the potential energy surface as a function of the Si-Si bond rotation. These calculations allow for the determination of the relative stabilities of the conformers and the energy barriers to their interconversion. The asymmetric substitution in the target molecule means that multiple unique gauche and anti conformers may exist depending on the relative positions of the ethyl and methyl groups.

| Conformer | Key Dihedral Angle (Cl-Si-Si-Cl) | Qualitative Steric Hindrance | Qualitative Dipole Moment | Predicted Relative Energy (kJ/mol) |

|---|---|---|---|---|

| Anti | ~180° | Lower | Lower | 0 (most stable) |

| Gauche | ~60° | Higher | Higher | > 0 |

Reaction Pathway Modeling and Transition State Analysis for Disilane Reactivity

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them. For Disilane, 1,2-dichloro-1,1-diethyl-2,2-dimethyl-, several reaction pathways are of interest, including nucleophilic substitution at the silicon centers and cleavage of the Si-Si bond.

For instance, the reaction with a nucleophile (Nu⁻) could proceed via an Sₙ2-type mechanism, where the nucleophile attacks a silicon atom and displaces a chloride ion. Theoretical modeling can calculate the activation energy for this process by locating the corresponding transition state. These calculations can predict the regioselectivity of the attack (i.e., whether the nucleophile prefers the Si(Et)₂Cl or Si(Me)₂Cl center) and the stereochemical outcome of the reaction. Studies on related chlorodisilanes have characterized various unimolecular decomposition pathways, providing a basis for understanding the thermal stability and reactivity of the target compound.

| Reaction Type | Reactants | Products | Hypothetical Activation Energy (kJ/mol) |

|---|---|---|---|

| Nucleophilic Substitution (Sₙ2@Si) | Et₂ClSi-SiMe₂Cl + Nu⁻ | Et₂NuSi-SiMe₂Cl + Cl⁻ | 40 - 80 |

| Si-Si Bond Cleavage | Et₂ClSi-SiMe₂Cl | Et₂ClSi• + •SiMe₂Cl | 220 - 300 |

Predictive Spectroscopic Property Calculations and Correlation with Experimental Data

Computational methods can accurately predict various spectroscopic properties, providing a powerful link between theoretical models and experimental observation. Time-dependent density functional theory (TD-DFT) is a widely used method for predicting UV-Vis absorption spectra by calculating vertical excitation energies and oscillator strengths.

| Conformer | Electronic Transition | Calculated Excitation Energy (eV) | Calculated Oscillator Strength (f) | Predicted λmax (nm) |

|---|---|---|---|---|

| Anti | σ(Si-Si) → σ(Si-Si) | 5.90 | 0.45 | 210 |

| Gauche | σ(Si-Si) → σ(Si-Si) | 6.15 | 0.30 | 202 |

Advanced Analytical Spectroscopic Methodologies for Structural Elucidation and Characterization of Dichlorodiethyldimethyldisilane

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a cornerstone for the structural analysis of organosilicon compounds, offering detailed insight into the chemical environment of magnetically active nuclei. researchgate.net For 1,2-dichloro-1,1-diethyl-2,2-dimethyl-disilane, a multi-nuclear approach is essential for unambiguous characterization.

Multi-Nuclear NMR Approaches for Silicon-Containing Compounds (e.g., ¹H, ¹³C, ²⁹Si NMR)

A combined analysis of ¹H, ¹³C, and ²⁹Si NMR spectra provides a complete picture of the molecule's framework. Each spectrum offers complementary information regarding the different atoms within the structure.

¹H NMR Spectroscopy : The proton NMR spectrum is used to identify the types and connectivity of hydrogen-containing groups. For 1,2-dichloro-1,1-diethyl-2,2-dimethyl-disilane, distinct signals are expected for the ethyl (CH₂ and CH₃) and methyl (CH₃) protons. The chemical shifts (δ) are influenced by the electronegativity of the silicon and chlorine atoms to which they are attached. Protons on carbons bonded to silicon typically appear in the 0.5-2.0 ppm range.

¹³C NMR Spectroscopy : The carbon NMR spectrum reveals the chemical environment of each carbon atom. Signals for the methyl and ethyl carbons will be present, with their chemical shifts providing information about their bonding to the silicon atoms.

²⁹Si NMR Spectroscopy : As a key technique for organosilicon compounds, ²⁹Si NMR provides direct information about the silicon atoms. researchgate.net The chemical shifts of the two non-equivalent silicon atoms in the disilane (B73854) backbone will be influenced by their substituents (two ethyl groups and a chlorine on one; two methyl groups and a chlorine on the other). ²⁹Si NMR signals for silicone linkers are typically observed between -15 and -23 ppm. mdpi.com

Table 1: Predicted NMR Chemical Shifts (δ) for 1,2-dichloro-1,1-diethyl-2,2-dimethyl-disilane

| Atom | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Predicted ²⁹Si Shift (ppm) |

|---|---|---|---|---|

| Si-1 | -Si(Et)₂Cl | -15 to -25 | ||

| Si-2 | -Si(Me)₂Cl | -15 to -25 | ||

| C-ethyl | -CH₂- | 0.8 - 1.2 (quartet) | 10 - 20 | |

| C-ethyl | -CH₃ | 0.9 - 1.5 (triplet) | 5 - 15 |

Advanced NMR Pulse Sequences for Elucidating Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for confirming the precise connectivity of atoms, which is essential when multiple isomers are possible. ipb.pt

COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For the diethyl groups, COSY would show a cross-peak between the methylene (-CH₂-) and methyl (-CH₃) protons, confirming their direct connection.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C coupling). emerypharma.com It would definitively link the ethyl proton signals to their corresponding carbon signals and the methyl proton signals to their carbon signals.

Vibrational Spectroscopy Techniques: Infrared and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups and bond types. libretexts.org Infrared (IR) and Raman spectroscopy are complementary techniques. IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. mt.com

Principles of Vibrational Mode Assignment for Complex Organosilicon Compounds

The assignment of vibrational modes is based on characteristic frequency ranges for specific bonds. smu.edu For 1,2-dichloro-1,1-diethyl-2,2-dimethyl-disilane, key vibrational modes would include:

Si-Cl Stretch : The stretching vibration of the silicon-chlorine bond is expected to produce a strong absorption in the IR spectrum, typically in the range of 425-625 cm⁻¹. researchgate.net The presence of two Si-Cl bonds may result in two distinct bands. researchgate.netresearchgate.net

Si-Si Stretch : The silicon-silicon bond is non-polar and thus gives a very weak or inactive IR signal. However, it is highly polarizable and therefore produces a strong signal in the Raman spectrum, typically around 520 cm⁻¹. northwestern.edu

Si-C Stretch : These vibrations occur in the fingerprint region of the spectrum, typically between 600-800 cm⁻¹.

C-H Stretch and Bend : The stretching and bending vibrations of the methyl and ethyl C-H bonds will be prominent in both IR and Raman spectra, appearing in their characteristic regions (stretching ~2850-3000 cm⁻¹, bending ~1375-1465 cm⁻¹).

Table 2: Characteristic Vibrational Frequencies for 1,2-dichloro-1,1-diethyl-2,2-dimethyl-disilane

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| C-H Stretch (alkyl) | 2850 - 3000 | Strong | Medium |

| C-H Bend (alkyl) | 1375 - 1465 | Medium | Medium |

| Si-C Stretch | 600 - 800 | Medium-Strong | Medium |

| Si-Cl Stretch | 425 - 625 | Strong | Medium |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition and to deduce structural information from fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry and Fragmentation Analysis in Disilane Chemistry

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecular ion and its fragments.

The fragmentation of organosilanes in the mass spectrometer is a well-documented process that provides valuable structural clues. wikipedia.orglibretexts.org For 1,2-dichloro-1,1-diethyl-2,2-dimethyl-disilane, the molecular ion (M⁺) may be observed, but it is often unstable. The fragmentation pattern is dominated by cleavage of the bonds in the molecule, with the stability of the resulting carbocations and silicon-containing ions influencing the relative abundance of the fragment peaks. libretexts.org

Key fragmentation pathways would likely include:

Cleavage of the Si-Si bond : This is a common fragmentation pathway for disilanes, leading to two silicon-containing fragment ions.

Loss of a chlorine atom : Cleavage of the Si-Cl bond would result in an (M-Cl)⁺ ion.

Loss of alkyl groups : Cleavage of the Si-C bonds can lead to the loss of methyl (-15 amu) or ethyl (-29 amu) radicals, producing characteristic peaks in the spectrum.

Table 3: Predicted Key Mass Spectrometry Fragments for 1,2-dichloro-1,1-diethyl-2,2-dimethyl-disilane

| Fragment Ion | Possible Origin |

|---|---|

| [Si₂(C₂H₅)₂(CH₃)₂Cl]⁺ | Loss of a Cl atom (M-35) |

| [Si(C₂H₅)₂Cl]⁺ | Cleavage of Si-Si bond |

| [Si(CH₃)₂Cl]⁺ | Cleavage of Si-Si bond |

| [Si₂(C₂H₅)(CH₃)₂Cl₂]⁺ | Loss of an ethyl radical (M-29) |

X-ray Diffraction Analysis for Crystalline Disilane Structures

Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray diffraction data was found for the crystalline structure of "Disilane, 1,2-dichloro-1,1-diethyl-2,2-dimethyl-". Consequently, detailed research findings, including crystallographic parameters such as unit cell dimensions, space group, bond lengths, and bond angles for this specific compound, are not publicly available.

Therefore, the generation of a data table and a detailed discussion of its crystalline structure as requested is not possible at this time.

Emerging Research Frontiers and Future Directions in Dichlorodiethyldimethyldisilane Chemistry

Development of New Synthetic Paradigms for Substituted Disilane (B73854) Derivatives

The synthesis of unsymmetrically substituted disilanes like 1,2-dichloro-1,1-diethyl-2,2-dimethyl-disilane presents a significant challenge due to the propensity for forming symmetric products. Traditional methods, such as Wurtz-type coupling of chlorosilanes with alkali metals, often result in a mixture of products and lack precise control over the final structure. dtic.mil Recent advancements, however, are paving the way for more selective and efficient synthetic routes.

One promising approach is the electrochemical reductive coupling of chlorosilanes . This method offers a milder alternative to the harsh conditions of Wurtz coupling and allows for greater functional group tolerance. nih.govosti.gov By carefully controlling the electrochemical potential and the nature of the electrodes and electrolytes, it is possible to facilitate the cross-coupling of two different chlorosilanes, such as dichlorodiethylsilane (B155513) and dichlorodimethylsilane, to selectively form the desired unsymmetrical 1,2-dichlorodisilane. chemrxiv.orgresearchgate.net This technique not only enhances the yield and purity of the target compound but also opens up possibilities for creating a diverse library of unsymmetrically substituted disilanes. nih.govosti.gov

Another emerging paradigm is the use of transition-metal-catalyzed dehydrocoupling reactions . While typically used for the formation of Si-H bonds, modifications of these catalytic systems are being explored for the controlled formation of Si-Si bonds. The development of catalysts that can mediate the specific coupling of diethyl- and dimethyl-silicon synthons would represent a significant breakthrough in the synthesis of this class of compounds.

| Synthetic Method | Description | Advantages | Key Research Findings |

| Electrochemical Reductive Coupling | Cross-coupling of different chlorosilanes using an electric current to drive the reaction. | Milder reaction conditions, higher selectivity, greater functional group tolerance. | Enables the synthesis of a diverse range of unsymmetrical disilanes and cyclic oligosilanes. nih.govchemrxiv.orgresearchgate.net |

| Wurtz-type Coupling | Reductive coupling of chlorosilanes using alkali metals. | A long-standing method for Si-Si bond formation. | Often leads to a mixture of homo- and cross-coupled products. dtic.mil |

Exploration of Novel Catalytic Transformations Involving the Disilane Moiety

The silicon-silicon bond in disilanes is a key functional group that can participate in a variety of catalytic transformations. For 1,2-dichloro-1,1-diethyl-2,2-dimethyl-disilane, the presence of reactive Si-Cl bonds further expands its potential in catalysis.

A significant area of research is the catalytic ring-opening polymerization (ROP) of cyclic monomers initiated by disilanes. The target dichlorodisilane, after appropriate functionalization, could act as a precursor to a catalyst or initiator for the synthesis of novel polysilanes with precisely controlled architectures. These polymers are of interest for their unique optical and electronic properties.

Furthermore, the Si-Si bond can be catalytically cleaved to generate silylene intermediates. These highly reactive species can then participate in a range of insertion and addition reactions, offering a pathway to complex organosilicon molecules. Research into catalysts that can selectively activate the Si-Si bond of unsymmetrically substituted disilanes is a key area of future development.

Another avenue of exploration is the use of this disilane in hydrosilylation reactions . While traditionally employing hydrosilanes, the development of catalytic systems that can utilize disilanes could lead to novel reaction pathways and the synthesis of new functionalized organic molecules. For instance, the catalytic addition of the Si-Si bond across unsaturated C-C bonds would be a powerful tool in organic synthesis. nih.gov

| Catalytic Transformation | Potential Application of Dichlorodiethyldimethyldisilane | Research Direction |

| Ring-Opening Polymerization | Precursor to initiators for polysilane synthesis. | Development of catalysts for controlled polymerization. |

| Silylene Generation | Source of unsymmetrical silylene intermediates. | Catalytic Si-Si bond cleavage and subsequent reactions. |

| Hydrosilylation | As a novel reagent in hydrosilylation catalysis. | Exploration of catalytic systems for Si-Si bond addition. nih.gov |

Advanced Materials Development with Enhanced Performance Characteristics Leveraging Disilane Structures

The unique structural and electronic properties of disilanes make them attractive building blocks for advanced materials. The unsymmetrical nature of 1,2-dichloro-1,1-diethyl-2,2-dimethyl-disilane offers the potential to create materials with tailored properties.

One of the most promising applications is in the development of novel polysilanes . Polysilanes exhibit σ-conjugation along their silicon backbone, leading to interesting photophysical and electronic properties. By incorporating the unsymmetrical diethyl-dimethyl-disilane unit into a polymer chain, it may be possible to fine-tune the polymer's conformation and, consequently, its electronic band gap and charge transport properties. This could lead to the development of new materials for organic light-emitting diodes (OLEDs), sensors, and photovoltaic devices. nih.gov

Another area of interest is the use of this disilane as a precursor for silicon-containing ceramics . Through controlled hydrolysis and pyrolysis, organochlorodisilanes can be converted into silicon carbide (SiC) or silicon oxycarbide (SiOC) materials. The specific substituents on the disilane precursor can influence the microstructure and properties of the resulting ceramic, potentially leading to materials with enhanced thermal stability, mechanical strength, and oxidation resistance.

| Material Type | Role of Dichlorodiethyldimethyldisilane | Potential Enhanced Characteristics |

| Polysilanes | Monomeric building block. | Tunable electronic and photophysical properties, improved processability. nih.gov |

| Silicon-based Ceramics | Precursor for SiC and SiOC. | Enhanced thermal stability, mechanical strength, and chemical resistance. |

| Functional Coatings | As a surface modification agent. | Improved hydrophobicity, adhesion, and durability. |

Interdisciplinary Research Integrating Disilane Chemistry with Nanotechnology and Supramolecular Science

The integration of disilane chemistry with other scientific disciplines, particularly nanotechnology and supramolecular chemistry, is opening up new avenues for innovation.

In nanotechnology , disilanes are being explored as precursors for the synthesis of silicon nanoparticles and nanowires. The controlled decomposition of disilanes can lead to the formation of high-purity silicon nanostructures with well-defined sizes and shapes. The use of an unsymmetrically substituted disilane like 1,2-dichloro-1,1-diethyl-2,2-dimethyl-disilane could offer a route to doped or functionalized silicon nanomaterials with novel electronic or optical properties. These nanomaterials have potential applications in nanoelectronics, bioimaging, and drug delivery. nih.gov

In the realm of supramolecular chemistry , the disilane moiety can serve as a rigid and electronically active linker in the construction of complex molecular architectures. By attaching recognition motifs to the diethyl- and dimethyl-silicon centers of the target disilane, it is possible to create self-assembling systems that form well-defined supramolecular structures such as macrocycles, cages, and polymers. These assemblies could find applications in molecular sensing, catalysis, and the development of "smart" materials that respond to external stimuli. The specific stereochemistry of the disilane can also be used to control the three-dimensional arrangement of the resulting supramolecular assembly.

| Interdisciplinary Field | Application of Dichlorodiethyldimethyldisilane | Future Research Focus |

| Nanotechnology | Precursor for silicon-based nanomaterials. | Synthesis of doped or functionalized silicon nanoparticles and nanowires with tailored properties. nih.gov |

| Supramolecular Chemistry | As a structural component in self-assembling systems. | Design of novel supramolecular architectures with specific functions. |

Q & A

Q. Basic Characterization :

- NMR Spectroscopy : ²⁹Si NMR is critical for identifying silicon environments. Expected shifts: δ ~10–20 ppm for Si-Cl and δ ~0–10 ppm for Si-C (ethyl/methyl) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected [M]⁺ at m/z ~226.0 for C₆H₁₄Cl₂Si₂).

Advanced Computational Modeling : - DFT/GGA Methods : Use generalized gradient approximation (GGA) functionals (e.g., PW91 or PBE) to model electronic structure. Basis sets like 6-31G(d) for Si and Cl atoms yield accurate bond-length predictions (~2.05 Å for Si-Cl) .

What experimental precautions are critical for handling this compound due to its reactivity and flammability?

Q. Safety Protocol :

- Storage : Store in sealed, nitrogen-purged containers at -20°C to prevent thermal degradation or moisture exposure .

- Fire Hazards : Use water spray or fog (not CO₂) to cool containers during fires. Avoid friction or sparks during transfer .

- Spill Management : Neutralize spills with dry sand or vermiculite; avoid aqueous solutions to prevent HCl release .

How do substituents (ethyl vs. methyl groups) influence the compound’s stability and reactivity in silicon-based polymer synthesis?

Q. Advanced Reactivity Analysis :

- Steric Effects : Ethyl groups increase steric hindrance, reducing nucleophilic attack at Si centers. Methyl groups offer lower steric bulk, favoring cross-coupling reactions .

- Thermal Stability : Ethyl-substituted disilanes exhibit higher thermal stability (decomposition >150°C) compared to methyl analogs due to electron-donating effects .

How can discrepancies in reported physicochemical properties (e.g., boiling point, solubility) be resolved?

Q. Data Contradiction Analysis :

- Source Variability : Differences may arise from purity levels (e.g., industrial vs. lab-grade reagents) or analytical methods. Cross-validate using NIST-standardized techniques like differential scanning calorimetry (DSC) for melting points .

- Solubility Studies : Use Hansen solubility parameters (HSPs) to predict compatibility with solvents (e.g., toluene > hexane due to polar Si-Cl bonds) .

What role does this compound play in developing silicon-carbon hybrid materials, and what mechanistic insights are needed for optimization?

Q. Advanced Application :

- Hybrid Material Synthesis : Acts as a precursor for Si-C frameworks via hydrosilylation or Ullmann-type coupling. Mechanistic studies (e.g., in situ FTIR) can track Si-Cl bond activation .

- Defect Mitigation : Computational modeling (DFT) identifies transition states for side reactions (e.g., disiloxane formation), guiding catalyst selection (e.g., Pt/C for selective Si-H bond formation) .

What are the environmental and regulatory implications of using chlorinated disilanes in academic research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.